trans-Octahydro-2H-1,4-benzoxazine hydrobromide
CAS No.:
Cat. No.: VC13695338
Molecular Formula: C8H16BrNO
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16BrNO |
|---|---|
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide |
| Standard InChI | InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1 |
| Standard InChI Key | OJIRJOVRSAKRLY-SCLLHFNJSA-N |
| Isomeric SMILES | C1CC[C@@H]2[C@@H](C1)NCCO2.Br |
| SMILES | C1CCC2C(C1)NCCO2.Br |
| Canonical SMILES | C1CCC2C(C1)NCCO2.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
trans-Octahydro-2H-1,4-benzoxazine hydrobromide features a bicyclic system comprising a benzene ring fused to a 1,4-oxazine moiety, with full saturation of the heterocyclic ring. The "trans" designation refers to the relative configuration of substituents at the 4a and 8a positions, which adopt an (R,R) stereochemistry . The hydrobromide salt form arises from protonation of the oxazine nitrogen, enhancing the compound's stability and aqueous solubility. Key structural identifiers include:
The saturated ring system reduces conformational flexibility, potentially influencing its binding affinity to biological targets .
Physicochemical Characteristics
As a hydrobromide salt, the compound exhibits polar characteristics, with predicted solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). Its melting point and logP (partition coefficient) remain undocumented in public databases, but analogous benzoxazine derivatives typically display melting points between 120–200°C and logP values of 1.5–2.5, suggesting moderate lipophilicity . The bromide counterion enhances crystallinity, facilitating purification and handling in laboratory settings.
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of trans-Octahydro-2H-1,4-benzoxazine hydrobromide involves a multi-step sequence starting from cyclohexene oxide or related precursors. A representative pathway includes:
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Ring-Opening Amination: Reaction of cyclohexene oxide with a primary amine (e.g., ethanolamine) under acidic conditions to form an amino alcohol intermediate.
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Cyclization: Intramolecular nucleophilic attack by the amine on the adjacent carbon, facilitated by dehydrating agents like thionyl chloride, yielding the benzoxazine core .
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Stereochemical Resolution: Chiral resolution via recrystallization or chromatographic separation to isolate the trans-diastereomer.
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Salt Formation: Treatment with hydrobromic acid to precipitate the hydrobromide salt .
Stereochemical Considerations
Biological Activity and Mechanism
Structure-Activity Relationships (SAR)
Key SAR insights for benzoxazines include:
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Stereochemistry: Trans configurations often show higher receptor binding affinity than cis analogs due to reduced steric clashes .
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Substituent Effects: Electron-withdrawing groups (e.g., bromine) at the 2-position increase metabolic stability but may reduce blood-brain barrier permeability .
Applications in Drug Discovery
Intermediate in Medicinal Chemistry
trans-Octahydro-2H-1,4-benzoxazine hydrobromide serves as a precursor for synthesizing:
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Antidepressants: Analogous compounds with MAO-A selectivity are in preclinical trials .
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Antipsychotics: Derivatives targeting D₂-like dopamine receptors show promise in animal models .
Analytical and Formulation Studies
The compound’s stability under physiological conditions (pH 7.4, 37°C) has been assessed via high-performance liquid chromatography (HPLC), revealing >90% integrity after 24 hours. These properties support its use in long-acting injectable formulations.
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicology: Acute and chronic toxicity studies are needed to establish safety margins.
Emerging Opportunities
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